
Indirubin-3'-monoxime-5-sulphonic acid
Descripción general
Descripción
Indirubin-3’-monoxime-5-sulphonic acid is a potent and selective inhibitor of CDK1, CDK5, and GSK-3β with IC50s of 5 nM, 7 nM, and 80 nM, respectively . It is reported to act by competing with ATP for binding to the catalytic site of the kinase .
Molecular Structure Analysis
The molecular structure of Indirubin-3’-monoxime-5-sulphonic acid is represented by the empirical formula C16H11N3O5S . The molecular weight of the compound is 357.34 .Physical And Chemical Properties Analysis
Indirubin-3’-monoxime-5-sulphonic acid is a solid substance . It is dark red in color and has a solubility of 50 mg/mL in DMSO . The compound should be stored at -20°C .Aplicaciones Científicas De Investigación
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis
Indirubin-3'-monoxime has demonstrated significant anti-cancer properties, particularly in its ability to inhibit the proliferation of various cancer cells. Studies have shown its effectiveness in causing growth arrest and apoptosis in cancer cell lines, including cervical cancer (HeLa), hepatoma (HepG2), and colon cancer (HCT116) (Shi & Shen, 2008). It has also been effective in treating renal cell cancer in vitro by inducing growth inhibition and apoptosis (Perabo et al., 2007).
Impact on Cellular Processes and Molecular Pathways
Indirubin-3'-monoxime has been observed to inhibit critical cellular and molecular processes. For example, it inhibits cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), leading to the arrest of cancer cells in different phases of the cell cycle (Hoessel et al., 1999). Furthermore, it has been found to inhibit autophosphorylation of fibroblast growth factor receptor 1 (FGFR1), blocking cell signaling pathways involved in cell proliferation and survival (Zhen et al., 2007).
Role in Neurodegenerative Diseases
Indirubin-3'-monoxime shows promise in the treatment of neurodegenerative diseases like Alzheimer's. It has been found to inhibit tau hyperphosphorylation, a process involved in Alzheimer's disease pathology, suggesting its potential as a therapeutic agent (Zhang et al., 2016). Additionally, it has been shown to rescue spatial memory deficits and attenuate neuropathology in a mouse model of Alzheimer's (Ding, Qiao, & Fan, 2010).
Mecanismo De Acción
Indirubin-3’-monoxime-5-sulphonic acid acts as a potent and selective inhibitor of CDK1, CDK5, and GSK-3β . It is reported to act by competing with ATP for binding to the catalytic site of the kinase . It inhibits the proliferation of a large range of cells by arresting them in the G2/M phase of the cell cycle .
Safety and Hazards
The safety data sheet advises against breathing in mist, gas, or vapors of the compound. Contact with skin and eyes should be avoided. In case of accidental exposure, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers One relevant paper discusses the synthesis and antibacterial activity studies of indirubin-3’-monoximes . The paper reports that indirubin-3’-monoximes displayed good potency against S. aureus ATCC25923 . Another paper discusses the anti-inflammatory effect of Indirubin-3’-Monoxime-5-Sulphonic Acid .
Propiedades
IUPAC Name |
2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indole-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c20-16-13(10-7-8(25(22,23)24)5-6-12(10)18-16)15-14(19-21)9-3-1-2-4-11(9)17-15/h1-7,17-18,20H,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZVPFDMEVQJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440573 | |
| Record name | CHEMBL440411 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indirubin-3'-monoxime-5-sulphonic acid | |
CAS RN |
331467-05-1 | |
| Record name | CHEMBL440411 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



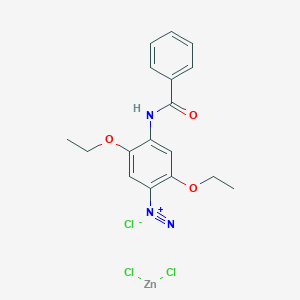
![Calcium;sodium;(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5R,6S)-2-carboxylato-6-[(2S,3R,4S,5R,6S)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1496650.png)



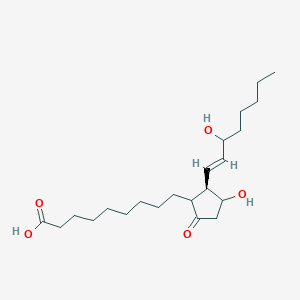


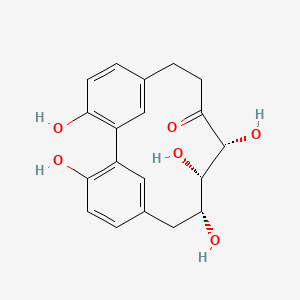
![(2S)-(11bS)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B1496679.png)
![alpha-D-[2-13C]galactopyranosyl 1-phosphate (dipotassium salt)](/img/structure/B1496682.png)
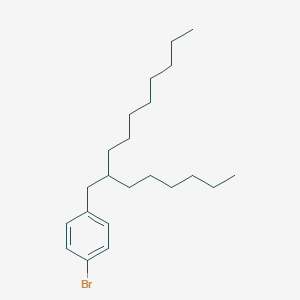
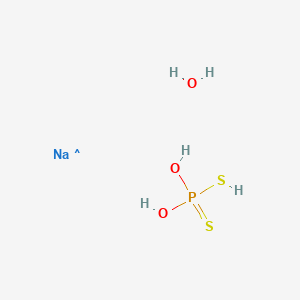
![(4,8-Bis(7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496696.png)